2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate
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Overview
Description
2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate is a coordination compound that features a ruthenium(II) center coordinated to two 2-pyridin-2-ylpyridine ligands and two hexafluorophosphate anions. This compound is of significant interest due to its unique photophysical and electrochemical properties, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate typically involves the reaction of ruthenium(II) chloride with 2-pyridin-2-ylpyridine in the presence of a suitable solvent such as acetonitrile. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The resulting complex is then treated with hexafluorophosphoric acid to replace the chloride ions with hexafluorophosphate anions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states using oxidizing agents such as cerium(IV) ammonium nitrate.
Reduction: The compound can be reduced back to ruthenium(II) using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield higher oxidation state ruthenium complexes, while substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in various organic transformations.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells.
Medicine: Explored for its use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the development of light-emitting devices and solar cells due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of 2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate involves its ability to absorb light and undergo photoinduced electron transfer processes. The compound’s ruthenium center can transfer electrons to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. This mechanism is particularly relevant in its application in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ruthenium(II) complexes with different ligands, such as:
- Ruthenium(II)-2,2’-bipyridine complexes
- Ruthenium(II)-1,10-phenanthroline complexes
- Dinuclear 2,4-di(pyridin-2-yl)-pyrimidine based ruthenium complexes
Uniqueness
2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate is unique due to its specific ligand arrangement, which imparts distinct photophysical and electrochemical properties. These properties make it particularly suitable for applications in photodynamic therapy and as a photosensitizer in photochemical reactions .
Properties
Molecular Formula |
C30H24F12N6P2Ru |
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Molecular Weight |
859.5 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/3C10H8N2.2F6P.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2 |
InChI Key |
KLDYQWXVZLHTKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origin of Product |
United States |
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